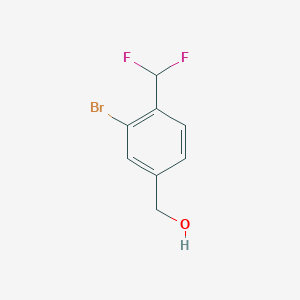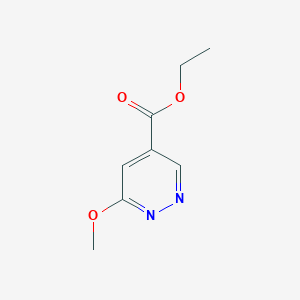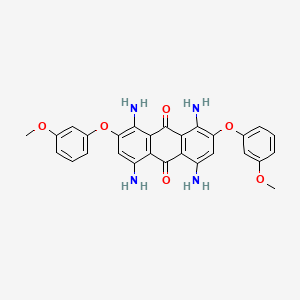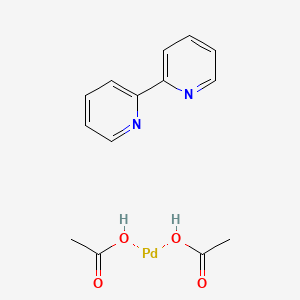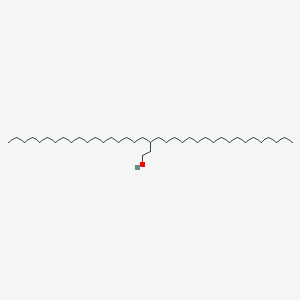
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is a complex organic compound with the molecular formula C29H23BO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid typically involves multiple steps, starting with the preparation of the fluorenyl and anthracenyl precursors. These precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of fluorescent probes and sensors. Its unique structural properties allow it to interact with biological molecules, making it useful for imaging and diagnostic purposes.
Industry
In industry, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, conjugated systems makes it an attractive candidate for use in optoelectronic devices .
作用機序
The mechanism of action of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. In biological applications, the compound may interact with specific proteins or nucleic acids, altering their function or enabling their detection through fluorescence .
類似化合物との比較
Similar Compounds
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: A simpler boronic acid derivative with similar structural features but lacking the anthracenyl group.
Anthracen-9-ylboronic acid: Another boronic acid derivative with an anthracenyl group but without the fluorenyl moiety.
Uniqueness
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is unique due to the combination of the fluorenyl and anthracenyl groups, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and fluorescent probes .
特性
CAS番号 |
400607-35-4 |
|---|---|
分子式 |
C29H23BO2 |
分子量 |
414.3 g/mol |
IUPAC名 |
[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C29H23BO2/c1-29(2)25-14-8-7-9-19(25)20-16-15-18(17-26(20)29)27-21-10-3-5-12-23(21)28(30(31)32)24-13-6-4-11-22(24)27/h3-17,31-32H,1-2H3 |
InChIキー |
VQNORYOHXDDYRP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
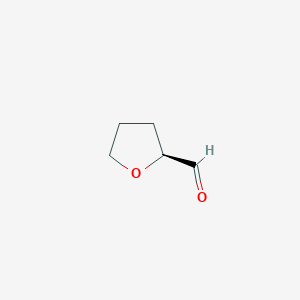
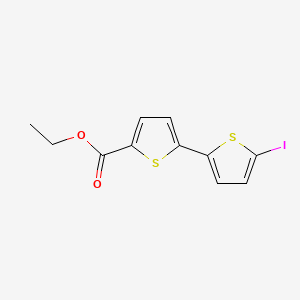
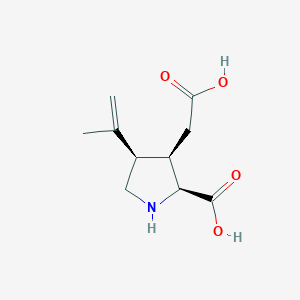
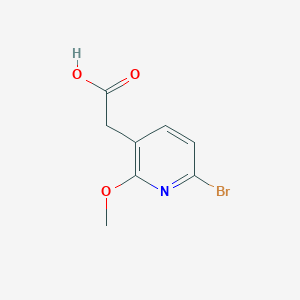

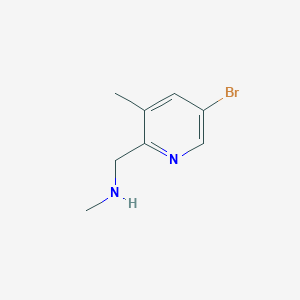
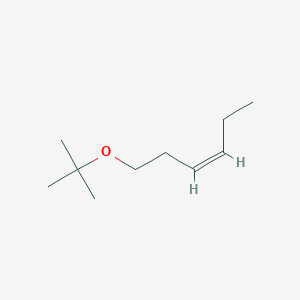
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
